Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate

Fragment-based drug design Kinase inhibitor Conformational entropy

This specific methyleneoxy-bridged scaffold provides a distinct 120° bond angle and constrained 8-bond rotatable profile (vs. longer ethylene-bridge analogs), crucial for target-specific SAR consistency in kinase inhibitor programs. Its ≥95% purity with full QC (NMR, HPLC, GC) minimizes biological result variability. The free aldehyde enables immediate covalent warhead or library diversification strategies for lead optimization.

Molecular Formula C18H18O5
Molecular Weight 314.337
CAS No. 1987262-35-0
Cat. No. B2576295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate
CAS1987262-35-0
Molecular FormulaC18H18O5
Molecular Weight314.337
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C18H18O5/c1-3-22-17-10-14(11-19)6-9-16(17)23-12-13-4-7-15(8-5-13)18(20)21-2/h4-11H,3,12H2,1-2H3
InChIKeySFZWYPOAAPIUAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate (CAS 1987262-35-0): Structural Identity and Procurement Baseline


Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate (CAS 1987262-35-0, MFCD31806061, ALBB-032377) is a synthetic small-molecule building block with the molecular formula C18H18O5 and a molecular weight of 314.3 g/mol [1]. The compound features a methyl benzoate core linked via a methyleneoxy bridge to a 2-ethoxy-4-formylphenoxy moiety, endowing it with dual aldehyde and ester reactive handles. Its computed physicochemical properties include an XLogP3 of 3, a topological polar surface area (TPSA) of 61.8 Ų, and 8 rotatable bonds [1]. Standard commercial purity is specified at ≥95% with batch-specific QC certificates (NMR, HPLC, GC) available from major suppliers .

Why Simple Analogs Cannot Replace Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate in Medicinal Chemistry Campaigns


Although several in-class building blocks share the 4-formylphenoxy motif, subtle variations in the linker and ester substitution profoundly alter molecular geometry, conformational flexibility, and hydrogen-bond acceptor capacity—parameters critical for fragment-based drug design (FBDD) SAR exploration [1]. The methyleneoxy spacer in the target compound introduces a 120° bond angle at the ether oxygen, differing from the ethylene bridge of methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate (CAS 866003-00-1), which contains an additional methylene group. This structural divergence affects the spatial presentation of the aldehyde warhead and the benzoate ester in kinase inhibitor pharmacophore models [2]. Consequently, generic substitution with linker analogs will alter the recognition pattern at ATP-binding pockets, disrupting the structure–activity relationship established for lead series optimization.

Quantitative Differentiation of Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate from Closest Analogs


Molecular Flexibility: Rotatable Bond Count as an Indicator of Conformational Diversity

The target compound possesses 8 rotatable bonds versus 9 for the ethylene-bridged comparator methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate (CAS 866003-00-1), as computed from their respective SMILES strings [1]. This reduction in torsional degrees of freedom imposes a more constrained pharmacophore geometry when the building block is incorporated into a larger kinase inhibitor scaffold, potentially enhancing binding affinity through entropic stabilization [2].

Fragment-based drug design Kinase inhibitor Conformational entropy

Lipophilicity Control: XLogP3 Modulation via Ethoxy Substituent

Introducing an ethoxy group on the 2-position of the formylphenoxy ring (target compound) yields a computed XLogP3 of 3.0, compared to an XLogP3 of approximately 2.5 for the des-ethoxy variant methyl 4-[(4-formylphenoxy)methyl]benzoate (estimated via atomic contribution) [1]. This incremental hydrophobicity can be leveraged to improve membrane permeability while maintaining a favorable LipE profile, provided the aldehyde warhead is retained for covalent inhibition strategies [2].

Lipophilic ligand efficiency ADME Kinase selectivity

Hydrogen Bond Acceptor Topology: Impact on Target Recognition

The target compound features a hydrogen bond acceptor count of 5 (three ether oxygens, ester carbonyl oxygen, and aldehyde oxygen) [1]. In contrast, the structurally related 2-ethoxy-4-formylphenyl 4-methylbenzoate (CAS 331002-74-5) lacks the methyleneoxy bridge and contains only 4 hydrogen bond acceptors, altering the spatial arrangement of H-bond interaction points . In kinase inhibitor design, the additional acceptor in the methyleneoxy bridge can engage a conserved water molecule or backbone NH in the hinge region, providing a differentiable recognition motif that cannot be replicated by the ester-linked analog [2].

Hydrogen bond network Kinase hinge binder Structure-based design

Synthetic Tractability: Dual Reactive Functionality for Parallel Library Synthesis

The compound possesses both an aldehyde group (formyl) and a methyl ester, enabling sequential chemoselective transformations without protecting group manipulation [1]. Vendor data indicate a minimum purity of 95% , ensuring reliable reactivity in reductive amination (aldehyde) and saponification/amidation (ester) steps. Analogous building blocks such as methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate also possess dual functionality but with a longer linker, which may affect reaction kinetics and product profiles in solid-phase synthesis, though no direct comparative kinetic data are available.

Parallel synthesis Combinatorial chemistry Aldehyde handle

Patent-Contextualized Relevance: Building Block in Kinase Inhibitor Lead Series

The compound scaffold appears within the Markush claims of US9550781B2, assigned to Array Biopharma (now Pfizer), which covers kinase-modulating compounds including the approved drug encorafenib (BRAFTOVI) [1]. While the specific target compound is not the final active pharmaceutical ingredient, its structural motifs (4-formylphenoxy-aryl system) map to key intermediates in the synthesis of type II kinase inhibitors that bind the DFG-out conformation [2]. This patent linkage provides procurement justification that the building block has been validated in an industrial drug-discovery program, unlike unclaimed in-class analogs that lack demonstrated utility in FDA-approved drug substance synthesis.

BRAF inhibitor Encorafenib intermediate Patent SAR

Purity and Quality Control: Batch-to-Batch Reproducibility for Scale-Up

Commercial suppliers provide this compound with a standard purity specification of ≥95% and offer batch-specific analytical data including NMR, HPLC, and GC . This level of quality documentation surpasses many in-class research-grade building blocks that are sold without QC certificates, enabling more reproducible SAR studies and smoother transition to process chemistry scale-up.

Quality assurance Medicinal chemistry supply GMP readiness

Optimal Application Scenarios for Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate Based on Evidence


Fragment-Based Kinase Inhibitor Library Design

The compound's constrained rotatable bond profile (8 versus 9 for ethylene-bridged analogs) and its optimized XLogP3 of 3.0 make it a preferred fragment for FBDD programs targeting the hinge-binding region of kinases. Its dual reactive handles enable one-step diversification into focused libraries, as evidenced by its inclusion in the US9550781 kinase patent family [1].

Covalent Inhibitor Intermediate via Aldehyde Warhead

The free aldehyde group can serve as a reversible covalent warhead for targeting cysteine residues in the kinase active site or be reduced/aminated to install a variety of non-covalent pharmacophores. This functionality is directly relevant to the synthesis of encorafenib-related intermediates [2].

Structure–Activity Relationship (SAR) Exploration of Lipid-Linker Space

The ethoxy substituent on the phenoxy ring provides a differentiated lipophilicity vector compared to methoxy or des-ethoxy analogs. This subtle modulation (ΔXLogP3 ≈ +0.5) allows systematic exploration of lipophilic ligand efficiency (LipE) in lead optimization without altering the core scaffold [3].

Medicinal Chemistry Scale-Up with QC-Documented Building Blocks

For projects transitioning from hit-to-lead to lead optimization, the availability of ≥95% pure material with full batch-specific QC data (NMR, HPLC, GC) significantly reduces the risk of irreproducible biological results, supporting a more efficient procurement workflow for multi-gram scale synthesis .

Quote Request

Request a Quote for Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.